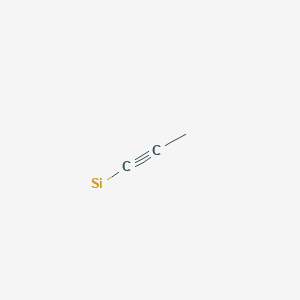
Silane, 1-propynyl-
Descripción general
Descripción
Silane, 1-propynyl- is a chemical compound with the molecular formula C4H6Si. It is also known as 3-Propynylsilane and is a colorless liquid with a pungent odor. This compound is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of silane, 1-propynyl- is not fully understood. However, it is believed to act as a nucleophile in organic reactions. It can also undergo hydrosilylation reactions, where it reacts with alkenes to form silicon-carbon bonds. These reactions are useful in the synthesis of organosilicon compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of silane, 1-propynyl-. However, it is known to be toxic and can cause skin and eye irritation. It is also harmful if ingested or inhaled. Therefore, proper safety measures should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, 1-propynyl- has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of various organosilicon compounds. It is also easy to handle and store. However, it has some limitations. It is toxic and can be hazardous to handle. It also requires specialized equipment and techniques for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on silane, 1-propynyl-. One direction is to investigate its potential use in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to explore its applications in materials science and nanotechnology. Further research is also needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion
In conclusion, silane, 1-propynyl- is a versatile reagent that has various scientific research applications. It is commonly used in the synthesis of organosilicon compounds and has potential applications in materials science, nanotechnology, and biotechnology. While it has several advantages for lab experiments, it also has limitations and requires proper safety measures. Further research is needed to explore its potential applications and understand its mechanism of action and effects.
Aplicaciones Científicas De Investigación
Silane, 1-propynyl- has various scientific research applications. It is commonly used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, nanotechnology, and biotechnology. Organosilicon compounds are used as adhesives, coatings, and in the manufacture of semiconductors. Silane, 1-propynyl- is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
InChI |
InChI=1S/C3H3Si/c1-2-3-4/h1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXMKSDKMYLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90779955 | |
| Record name | (Prop-1-yn-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90779955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1117-93-7 | |
| Record name | (Prop-1-yn-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90779955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



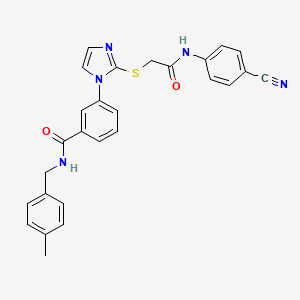
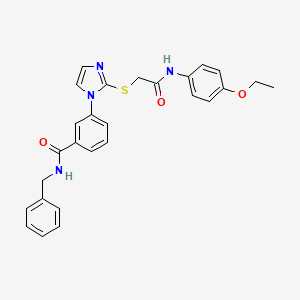
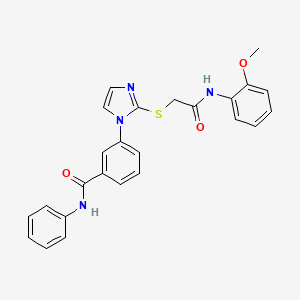
![5-[1-(Cyclopropylcarbonyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3213340.png)
![2-(4-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3213348.png)
![3-[3-[4-(3,5-Dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine](/img/structure/B3213353.png)
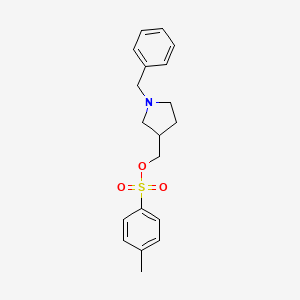
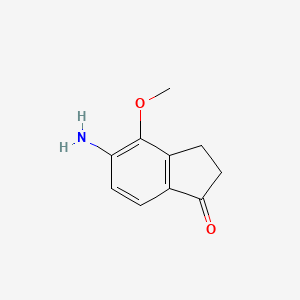
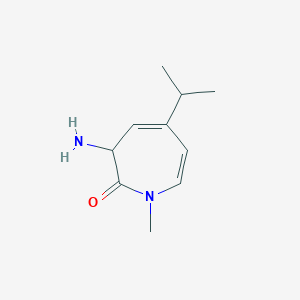
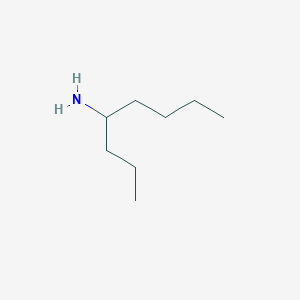

![2-(4-Bromophenyl)-7-tert-butyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3213400.png)
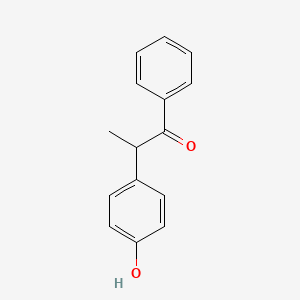
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-methanesulfonylbenzamide](/img/structure/B3213418.png)